molecular formula C16H16O3 B14294298 6,7-Dihydroxy-4'-methylisoflavan CAS No. 116718-59-3

6,7-Dihydroxy-4'-methylisoflavan

Cat. No.: B14294298
CAS No.: 116718-59-3
M. Wt: 256.30 g/mol
InChI Key: OKUSEYCLSBRHFB-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4’-methylisoflavan is a type of isoflavan, a subclass of flavonoids. Isoflavans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and a methyl group at the 4’ position on the isoflavan skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-4’-methylisoflavan typically involves the use of coumarin derivatives as starting materials. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate can then be further modified to introduce the hydroxyl groups at the 6 and 7 positions.

Industrial Production Methods

Industrial production of 6,7-Dihydroxy-4’-methylisoflavan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-4’-methylisoflavan can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin intermediate can be reduced to form the isoflavan structure.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Isoflavan derivatives with reduced carbonyl groups.

    Substitution: Alkylated or acylated isoflavan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-4’-methylisoflavan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-4’-methylisoflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant properties, while the methyl group at the 4’ position may influence its interaction with molecular targets.

Properties

CAS No.

116718-59-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-(4-methylphenyl)-3,4-dihydro-2H-chromene-6,7-diol

InChI

InChI=1S/C16H16O3/c1-10-2-4-11(5-3-10)13-6-12-7-14(17)15(18)8-16(12)19-9-13/h2-5,7-8,13,17-18H,6,9H2,1H3

InChI Key

OKUSEYCLSBRHFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O

Origin of Product

United States

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